
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, also known as PHD inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of prolyl hydroxylase domain enzymes (PHDs), which play a crucial role in the regulation of hypoxia-inducible factor (HIF) stability. HIF is a transcription factor that plays a critical role in the regulation of cellular responses to hypoxia.
作用機序
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibits 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides, which are enzymes that play a crucial role in the regulation of HIF stability. 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides hydroxylate specific proline residues in HIF, which leads to the degradation of HIF by the proteasome. Inhibition of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides by 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide leads to the stabilization of HIF and the activation of downstream signaling pathways that play a crucial role in the regulation of cellular responses to hypoxia.
Biochemical and Physiological Effects:
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis, which play a crucial role in the regulation of cellular responses to hypoxia. In addition, it has been shown to increase the levels of erythropoietin, a hormone that plays a crucial role in the regulation of red blood cell production.
実験室実験の利点と制限
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides, which makes it an excellent tool for studying the role of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides in the regulation of cellular responses to hypoxia. However, one of the limitations is that it can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide. One of the future directions is the development of more potent and selective 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors. Another future direction is the identification of new therapeutic applications for 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors, including 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide. In addition, the study of the downstream signaling pathways activated by HIF stabilization by 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors, including 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, is an essential area of future research.
合成法
The synthesis of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide is a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of 2-methylcyclohexanone with ethyl 2-bromopyridine-3-carboxylate, followed by the reaction of the resulting compound with hydrazine hydrate to form 2-methylcyclohexyl hydrazine. The final step involves the reaction of 2-methylcyclohexyl hydrazine with 1H-imidazole-4-carboxylic acid to form 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide.
科学的研究の応用
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides, which play a critical role in the regulation of HIF stability. HIF is a transcription factor that plays a crucial role in the regulation of cellular responses to hypoxia. Therefore, 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors, including 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, have been studied for their potential therapeutic applications in the treatment of various diseases, including cancer, ischemic diseases, and anemia.
特性
IUPAC Name |
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-4-2-3-5-14(12)19-16(21)13-6-7-15(18-10-13)20-9-8-17-11-20/h6-12,14H,2-5H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWXLKJYCFFEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

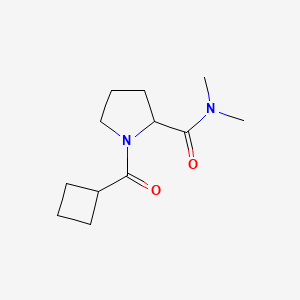
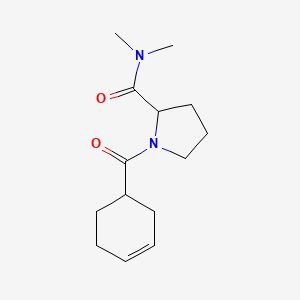
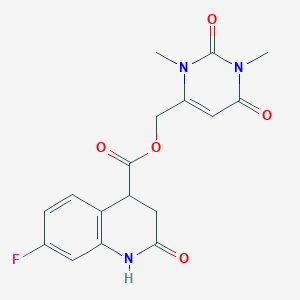
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
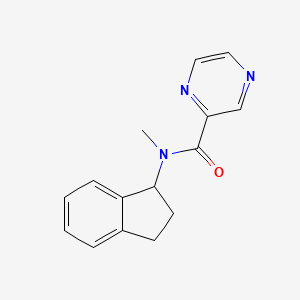
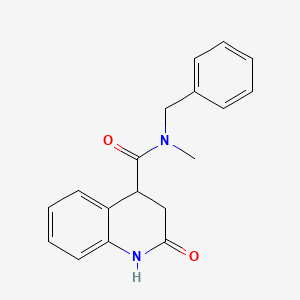

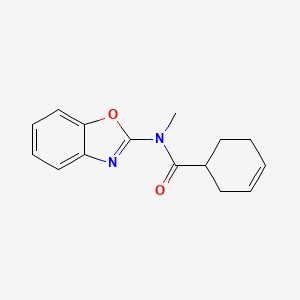
![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)